

Trimethylolpropane Trioleate: A High-Performance, Eco-Friendly Lubricant Solution

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Compound of Interest

Compound Name: *Trimethylolpropane
triethylhexanoate*

Cat. No.: *B1602201*

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A detailed comparison of Trimethylolpropane Trioleate (TMPTO) with conventional lubricants reveals its potential as a superior, biodegradable alternative in various applications. Possessing a high viscosity index, excellent thermal stability, and inherent lubricity, TMPTO demonstrates significant advantages in wear protection and friction reduction.

Trimethylolpropane trioleate (TMPTO) is a synthetic ester lubricant that is gaining attention as a high-performance, environmentally friendly alternative to traditional mineral oils and other synthetic base stocks.^{[1][2]} Its unique molecular structure, derived from the esterification of trimethylolpropane with oleic acid, imparts a combination of desirable properties, including high biodegradability, a high viscosity index, and good thermal and oxidative stability.^{[1][3]} These characteristics make it a promising candidate for a wide range of applications, from hydraulic fluids and metalworking oils to potentially even engine lubricants.^{[4][5]}

Comparative Performance Analysis

Comprehensive studies have evaluated the performance of TMPTO and related trimethylolpropane (TMP) esters against conventional lubricants like mineral oils and polyalphaolefins (PAOs).

Tribological Properties: Friction and Wear Reduction

In tribological tests, which measure friction and wear, TMP-based esters have consistently shown excellent performance. A study comparing a TMP ester with a mineral oil (MO) and a

fully synthetic oil (FSO) using a four-ball tester demonstrated the superior lubricity of the TMP ester. It exhibited a lower coefficient of friction, attributed to its low viscosity and strong film-forming properties.[6]

When used as an additive, TMPTO also shows significant benefits. The addition of a 5-vol% blend of TMP trioleate to a low viscosity Polyalphaolefin (PAO) resulted in a potential reduction of friction power by up to 6.09% and a notable decrease in wear scar diameter by up to 39.65% compared to the neat PAO.[7] In another study, the addition of 10% of a TMP-tri-LA ester to mineral oil improved the wear scar diameter (WSD) by 21% (from 0.78 mm to 0.62 mm).[8]

Further research comparing additive-free TMP with PAO found that TMP demonstrated better extreme pressure characteristics.[9]

Lubricant	Test	Key Findings	Reference
TMP Ester vs. Mineral Oil (MO) & Fully Synthetic Oil (FSO)	Four-Ball Tribological Test	TMP ester showed a lower coefficient of friction (approx. 0.09-0.10 μm) compared to both MO and FSO.	[6]
TMP Trioleate (5 vol%) in PAO vs. Neat PAO	Pin-on-Disk Tribological Test	Up to 6.09% reduction in friction power and up to 39.65% reduction in wear scar diameter.	[7]
TMP-tri-LA (10%) in Mineral Oil vs. Neat Mineral Oil	Not Specified	21% improvement in wear scar diameter (from 0.78 mm to 0.62 mm).	[8]
Additive-Free TMP vs. Additive-Free PAO	Four-Ball Wear Tester	TMP demonstrated better extreme pressure characteristics.	[9]
High Oleic TMP Triesters (HO-TMPTE) vs. Commercial TMP Trioleate	Viscosity and Viscosity Index	HO-TMPTE exhibited a higher viscosity index (219) compared to some commercial TMP trioleates.	[10]

Physicochemical Properties: Viscosity, Thermal, and Oxidative Stability

TMPTO and other TMP esters possess favorable physicochemical properties that contribute to their superior performance. They typically have a high viscosity index, meaning their viscosity changes less with temperature fluctuations, ensuring consistent lubrication over a wide operating range.[1][4] High oleic trimethylolpropane triesters (HO-TMPTE) have been shown to have a viscosity index of 219, which is higher than some commercial TMP trioleates.[10]

The thermal and oxidative stability of TMP esters are generally superior to mineral oils, allowing them to maintain their lubricating properties at higher temperatures and for longer service intervals.^{[2][3]} However, the oxidative stability of TMPTO can be further enhanced with the addition of antioxidants. Studies have shown that aminic and phenolic antioxidants can improve the oxidation resistance of TMPTO.^[11]

Experimental Protocols

The evaluation of lubricant performance relies on standardized testing methodologies. Key experimental protocols used in the cited studies include:

Wear Preventive Characteristics (ASTM D4172)

This test method evaluates the anti-wear properties of fluid lubricants in sliding contact using a four-ball apparatus.

- Apparatus: Four-Ball Wear Test Machine.
- Procedure: A steel ball is rotated against three stationary steel balls held in a cup containing the lubricant sample.
- Test Conditions: The test is run under a specified load, speed, temperature, and duration.
- Measurement: After the test, the average wear scar diameter on the three stationary balls is measured using a microscope. A smaller wear scar indicates better wear protection.^[12]

Viscosity Index Calculation (ASTM D2270)

The viscosity index (VI) is an empirical, dimensionless number indicating the effect of temperature change on the kinematic viscosity of the oil.

- Procedure: The kinematic viscosity of the lubricant is determined at two standard temperatures, 40°C and 100°C, using a calibrated glass capillary viscometer (ASTM D445).
- Calculation: The VI is then calculated from these two viscosity values. A higher VI indicates a smaller change in viscosity with temperature.^[12]

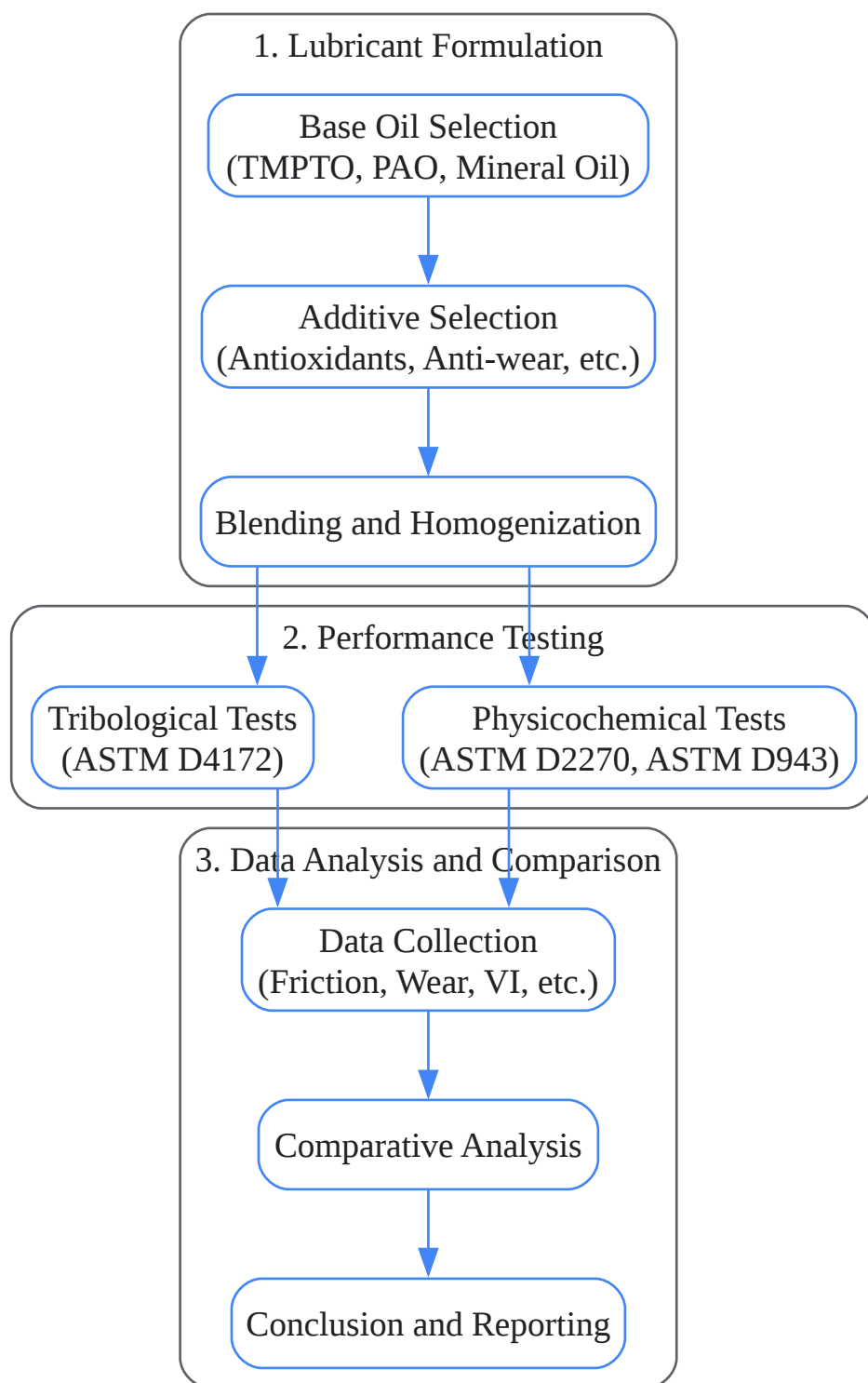
Oxidation Stability of Inhibited Mineral Oils (ASTM D943)

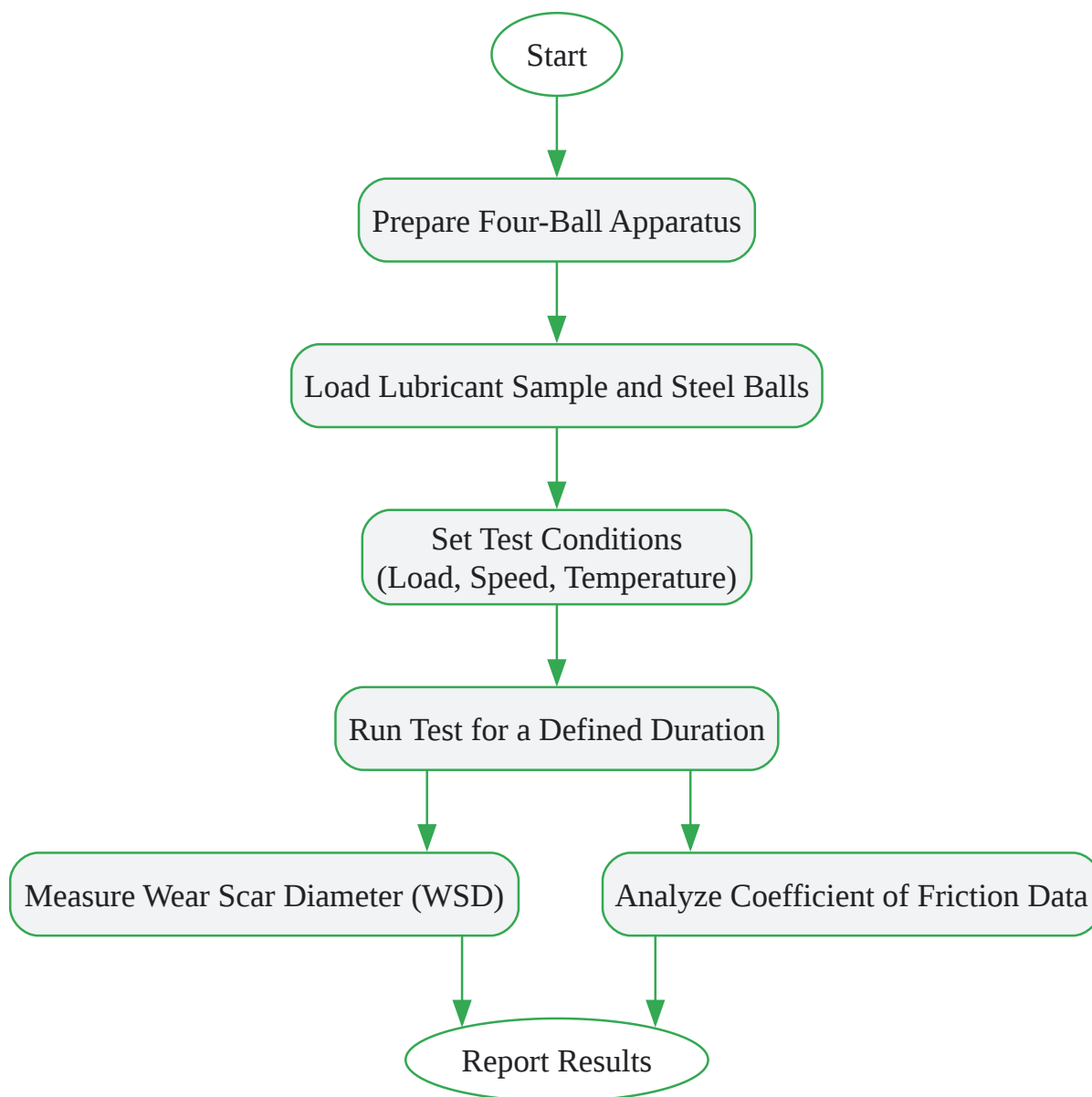
This test method is used to evaluate the oxidation stability of lubricants, particularly those prone to water contamination.

- Apparatus: Oxidation cell, heating bath, oxygen delivery system.
- Procedure: The oil sample is subjected to a stream of oxygen at an elevated temperature in the presence of water and a steel-copper catalyst coil.
- Measurement: The test is continued until the acid number of the oil reaches a specified value. The time taken to reach this point is reported as the oxidation lifetime. A longer time indicates greater oxidation stability.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of a typical lubricant performance evaluation.





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